N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide
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Overview
Description
N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a pyridinecarboximidamide core with a 2,4-dichlorobenzyl group attached via an oxy linkage. Its molecular formula is C13H11Cl2N3O, and it is often utilized in various fields due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-pyridinecarboximidamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The base, often potassium carbonate or sodium hydroxide, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of high-purity N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide .
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
- 2,4-Dichlorobenzyl alcohol
- 2,4-Dichlorobenzyl chloride
Uniqueness
N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide stands out due to its unique combination of a pyridinecarboximidamide core and a 2,4-dichlorobenzyl group. This structure imparts distinct chemical and biological properties, making it valuable in various research applications. Compared to similar compounds, it offers a broader range of reactivity and potential therapeutic benefits .
Biological Activity
N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
This compound belongs to the class of organic compounds known as benzanilides. Its structure includes a pyridine ring and a dichlorobenzyl moiety, which contribute to its biological activity.
The compound exhibits several biological activities that can be attributed to its interaction with various molecular targets:
- Tyrosine Kinase Inhibition : It has been shown to inhibit tyrosine kinases involved in angiogenesis and cancer cell proliferation. This inhibition can lead to reduced tumor growth and metastasis .
- CYP450 Interaction : The compound acts as an inhibitor for several CYP450 enzymes, notably CYP1A2 and CYP2D6, which suggests potential drug-drug interactions that could affect the metabolism of co-administered drugs .
- Cell Signaling Modulation : The compound modulates key signaling pathways, including those mediated by vascular endothelial growth factors (VEGF), which are crucial for endothelial cell function and tumor angiogenesis .
Pharmacological Profile
The pharmacological profile of this compound indicates promising therapeutic potentials:
Property | Value |
---|---|
Human Intestinal Absorption | +0.9124 |
Blood-Brain Barrier Penetration | +0.9802 |
Caco-2 Permeability | -0.7468 |
P-glycoprotein Substrate | Non-substrate |
CYP450 1A2 Inhibitor | +0.9364 |
Ames Test | AMES toxic |
These properties suggest that the compound has good absorption characteristics and may effectively penetrate the blood-brain barrier, making it a candidate for central nervous system (CNS) targeting therapies .
1. Antitumor Activity
In a study evaluating the antitumor effects of this compound, it was found to significantly inhibit tumor growth in xenograft models. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in cancer cell lines, particularly those associated with solid tumors .
2. Neuropharmacological Effects
Research has shown that this compound can enhance the permeability of the blood-brain barrier when administered alongside potassium channel activators. This property is particularly beneficial for delivering therapeutic agents to brain tumors .
Toxicological Profile
The compound shows negligible cytotoxicity towards mammalian epithelial cells at concentrations exceeding 100 µM, indicating a favorable safety profile for further clinical development . However, its AMES test result suggests potential mutagenicity, necessitating further investigation into its long-term effects .
Properties
IUPAC Name |
N'-[(2,4-dichlorophenyl)methoxy]pyridine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-2-1-10(12(15)7-11)8-19-18-13(16)9-3-5-17-6-4-9/h1-7H,8H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVWJMNZHBZRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(C2=CC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C(/C2=CC=NC=C2)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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